molecular formula C13H13NO2 B555660 3-(1-Naphthyl)-D-alanine CAS No. 78306-92-0

3-(1-Naphthyl)-D-alanine

Cat. No. B555660
CAS RN: 78306-92-0
M. Wt: 215.25 g/mol
InChI Key: OFYAYGJCPXRNBL-GFCCVEGCSA-N
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Description

“3-(1-Naphthyl)-D-alanine” is a complex organic compound. It likely contains a naphthyl group, which is a two-ring aromatic hydrocarbon, attached to an alanine, which is a simple non-polar amino acid .


Synthesis Analysis

While specific synthesis methods for “3-(1-Naphthyl)-D-alanine” are not available, similar compounds have been synthesized using various methods. For instance, 3-naphthyl pyrazole derivatives have been synthesized using hybrid scaffold techniques . Another study reported the green synthesis of 3-(1-naphthyl) coumarins using dual-frequency ultrasonication .


Molecular Structure Analysis

The molecular structure of “3-(1-Naphthyl)-D-alanine” would likely be complex due to the presence of the naphthyl group and the alanine amino acid. A similar compound, 3-(1-Naphthyl)propanal, has a molecular formula of C13H12O .

Scientific Research Applications

  • Synthesis of Cholecystokinin Analogues : 3-(1-Naphthyl)-D-alanine derivatives have been used in the synthesis of cholecystokinin analogues, showing full agonist behaviors with reduced potencies in rat pancreatic acini and guinea pig brain membranes (Rodriguez et al., 1991).

  • Enzyme-Catalyzed Reactions for Unnatural Amino Acids : It has been used in deracemization processes, a crucial step in producing enantiomerically pure isomers of synthetic α-amino acids, essential for modern drug discovery (D’Arrigo & Tessaro, 2012).

  • Expansion of Genetic Code in E. Coli : 3-(1-Naphthyl)-D-alanine has been incorporated into proteins in Escherichia coli, demonstrating the potential expansion of the genetic code to include amino acids beyond the common 20 (Wang, Brock & Schultz, 2002).

  • High Specific Activity Labeling in Peptide Synthesis : It has been used in the synthesis of high specific activity specifically labeled tritiated peptides (Parnes & Shelton, 1984).

  • Cyclometalation in Complex Synthesis : The compound has been involved in the cyclometalation of complexes containing primary arylalkylamines of biological and pharmaceutical significance (Vicente et al., 2009).

  • Computational Chemical Studies : It has been studied in computational chemical research, particularly for chiral stationary phase models (Topiol & Sabio, 1989).

  • Microbiological Activity Studies : Its derivatives have been synthesized and studied for their growth inhibition effects on various microorganisms (McCord et al., 1976).

  • Chemo-Enzymatic Synthesis : It has been synthesized using hyper-thermostable aminotransferase from Thermococcus profundus, demonstrating its application in enzyme-based synthesis processes (Hanzawa et al., 2001).

  • Catalysis in Organic Synthesis : 3-(1-Naphthyl)-D-alanine has been used as a catalyst in various organic synthesis reactions, such as enantioselective synthesis of alpha-alkyl-alanines (Jew et al., 2003).

  • Catalytic Enantioselective Reactions : It has been employed as a catalyst in enantioselective 1,3-dipolar cycloaddition reactions (Sakakura et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, 3-(1-Naphthyl)-L-alanine, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation. It should be handled with care, using personal protective equipment and adequate ventilation .

Future Directions

Future research could focus on the synthesis, characterization, and application of “3-(1-Naphthyl)-D-alanine” and similar compounds. For instance, one study suggested that 1-(1-naphthyl)-3,5-bis(2-naphthyl)benzene, which has a low melting point and glass transition temperature, could be a candidate for future studies of molecular dynamics of glassy materials .

properties

IUPAC Name

(2R)-2-amino-3-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYAYGJCPXRNBL-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Naphthyl)-D-alanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-Naphthyl)-D-alanine
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3-(1-Naphthyl)-D-alanine
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3-(1-Naphthyl)-D-alanine
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3-(1-Naphthyl)-D-alanine
Reactant of Route 6
3-(1-Naphthyl)-D-alanine

Citations

For This Compound
28
Citations
J Fichna, JC do-Rego, NN Chung… - Journal of medicinal …, 2007 - ACS Publications
To synthesize potent antagonists of the μ-opioid receptor, we prepared a series of endomorphin-1 and endomorphin-2 analogues with 3-(1-naphthyl)-d-alanine (d-1-Nal) or 3-(2-…
Number of citations: 52 pubs.acs.org
J Fichna, JC do-Rego, P Kosson, J Costentin… - Biochemical …, 2005 - Elsevier
In the present study we investigated and compared the in vivo analgesia of centrally administered endomorphin-2 and morphiceptin, and their analogs modified in position 3. Two series …
Number of citations: 37 www.sciencedirect.com
J Fichna, JC do-Rego, P Kosson, PW Schiller… - Biochemical and …, 2006 - Elsevier
The ability of several μ-selective opioid peptides to activate G-proteins was measured in rat thalamus membrane preparations. The μ-selective ligands used in this study were three …
Number of citations: 8 www.sciencedirect.com
K Gach, JC Do-Rego, J Fichna, M Storr, D Delbro… - Peptides, 2010 - Elsevier
Morphiceptin (Tyr-Pro-Phe-Pro-NH 2 ), a tetrapeptide present in the enzymatic digest of bovine β-casein, is a selective ligand of the μ-opioid receptor. In the present study, we describe …
Number of citations: 22 www.sciencedirect.com
J Fichna, M Piestrzeniewicz, K Gach, J Poels… - Life sciences, 2006 - Elsevier
A functional assay, based on aequorin-derived luminescence triggered by receptor-mediated changes in Ca 2+ levels, was used to examine relative potency and efficacy of the μ-opioid …
Number of citations: 5 www.sciencedirect.com
J PORTER, J DYKERT, J RIVIER - International Journal of …, 1987 - Wiley Online Library
Experimental protocols have been developed for the synthesis and resolution of numerous ring substituted phenylalanines and tryptophans in half mole quantities. Physical constants …
Number of citations: 68 onlinelibrary.wiley.com
A Silva, W Xiao, Y Wang, W Wang, HW Chang… - International journal of …, 2020 - mdpi.com
The αvβ3 integrin, a receptor for many extracellular matrix proteins with RGD-sequence motif, is involved in multiple physiological processes and highly expressed in tumor cells, …
Number of citations: 5 www.mdpi.com
WX Liu, R Wang - Medicinal research reviews, 2012 - Wiley Online Library
The application of endomorphins as clinical available analgesic drugs has been impeded by their relatively poor receptor selectivity compared with alkaloid analgesics, rapid …
Number of citations: 82 onlinelibrary.wiley.com
A Keresztes, A Borics, G Tóth - ChemMedChem, 2010 - Wiley Online Library
Recent statistics from the World Health Organization indicate that a high percentage of people worldwide suffer from a wide variety of acute or cancer‐associated chronic pain. At present…
S Mumtaz, S Behera, S Joshi… - ACS Infectious …, 2022 - ACS Publications
Methicillin-resistant Staphylococcus aureus (MRSA), a biofilm-forming recalcitrant pathogen with a multidrug-resistant profile, poses a pandemic threat to human health and is the …
Number of citations: 2 pubs.acs.org

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